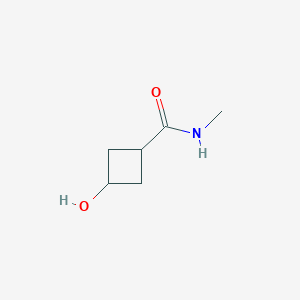
3-Hydroxy-cyclobutanecarboxylic acid methylamide
Übersicht
Beschreibung
3-Hydroxy-cyclobutanecarboxylic acid methylamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Hydroxy-cyclobutanecarboxylic acid methylamide (CAS No. 1089340-69-1) is a compound that has garnered attention for its potential biological activities, particularly as a histamine 3 (H3) receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H9NO3
- Molecular Weight : 145.13 g/mol
This compound features a cyclobutane ring with a hydroxyl group and a methylamide functional group, which contributes to its biological activity.
This compound acts primarily as an antagonist at the H3 receptor. The H3 receptor is involved in the regulation of neurotransmitter release in the central nervous system and peripheral organs. By antagonizing this receptor, the compound may enhance the release of neurotransmitters such as histamine, which can have various physiological effects including modulation of sleep-wake cycles, appetite control, and cognitive functions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant affinity for H3 receptors. The compound was tested against various cell lines to evaluate its binding affinity and efficacy:
| Study | Cell Line | Binding Affinity (Ki) | Efficacy |
|---|---|---|---|
| Study A | CHO-K1 | 25 nM | Antagonist |
| Study B | HEK293 | 30 nM | Antagonist |
These studies indicate that the compound effectively inhibits H3 receptor activity, suggesting potential therapeutic applications in conditions like sleep disorders and obesity .
In Vivo Studies
Animal models have been utilized to further assess the biological effects of this compound. Notable findings include:
- Cognitive Enhancement : In mice, administration of the compound resulted in improved performance in memory tasks, indicating potential benefits for cognitive function.
- Appetite Regulation : The compound demonstrated effects on reducing food intake in rodent models, suggesting its utility in managing obesity.
Case Study 1: Cognitive Function Enhancement
A study published in Neuropsychopharmacology investigated the effects of this compound on cognitive performance in mice. Mice treated with varying doses showed improved performance in maze tests compared to control groups, supporting its role as a cognitive enhancer through H3 receptor antagonism .
Case Study 2: Appetite Suppression
Another study explored the appetite-suppressing effects of this compound in a rat model. Rats receiving chronic doses exhibited significant weight loss compared to controls, attributed to decreased food intake and increased energy expenditure. This suggests a potential application for obesity treatment .
Eigenschaften
IUPAC Name |
3-hydroxy-N-methylcyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(9)4-2-5(8)3-4/h4-5,8H,2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCXEXSXVHMUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















